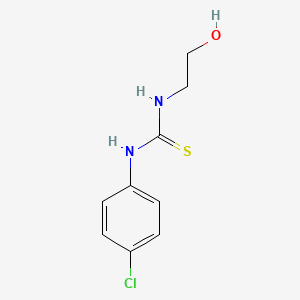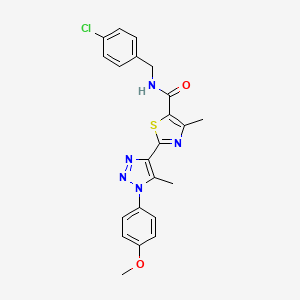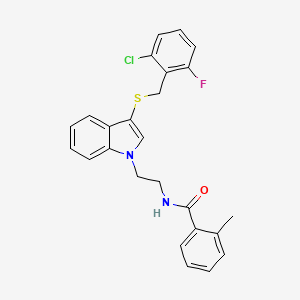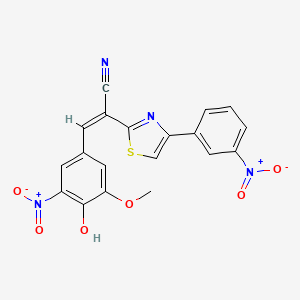
1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea, also known as CPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPE is a thiourea derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Mercury Sensing : Thiourea derivatives, including 1-(4-chlorophenyl) thioureas, exhibit potential as enzyme inhibitors. They are particularly effective against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation. Moreover, these compounds can serve as probes for the detection of toxic metals like mercury through spectrofluorimetric techniques (Rahman et al., 2021).
Antibacterial Properties : Chloro-substituted thioureas, closely related to 1-(4-chlorophenyl) thioureas, have shown significant antibacterial activities. These compounds were effective against various Gram-positive and Gram-negative pathogens, showcasing their potential in medicinal and pharmaceutical chemistry (Gajbhiye, 2021).
Surfactant Properties : Some 1-(4-chlorophenyl) thiourea derivatives function as non-ionic surfactants. They exhibit low solubility in water but can form micelles in organic solvents like ethanol and hexane, suggesting their use in cleaning applications and potentially in drug delivery systems (Ullah et al., 2015).
Protein Interactions : Research has demonstrated interactions between certain 1-(4-chlorophenyl) thiourea compounds and serum albumins. These interactions, analyzed through fluorescence spectroscopy, indicate the potential of these compounds in biological applications, including drug delivery and biochemical sensor development (Cui et al., 2006).
Molecular Docking Studies : Thiourea derivatives are also utilized in molecular docking studies, which are crucial in drug design. These studies help in understanding the binding interactions of these compounds with specific proteins, offering insights into their potential therapeutic applications (Hussain et al., 2020).
Structural and Spectroscopic Analysis : Detailed structural and spectroscopic analysis of 1-(4-chlorophenyl) thiourea derivatives provides insights into their chemical properties. This information is vital for exploring their applications in various fields, including materials science and chemical engineering (Saeed & Parvez, 2005).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxyethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-7-1-3-8(4-2-7)12-9(14)11-5-6-13/h1-4,13H,5-6H2,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXRNSBIHVYYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)

![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)
![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)
![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)




![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)

